![molecular formula C10H10N2OS B2514880 (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol CAS No. 2228823-24-1](/img/structure/B2514880.png)
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of thiourea and an alpha-halo ketone . The resulting mixture is typically refluxed for several hours, then cooled to room temperature, washed, and dried .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It possesses an odor similar to pyridine . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Scientific Research Applications
Antimicrobial Applications
Thiazoles and their derivatives have been found to exhibit antimicrobial properties . For instance, sulfazole, a derivative of thiazole, is known for its antimicrobial activity .
Antiretroviral Applications
Thiazoles are also used in antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Applications
Thiazoles have been used in the development of antifungal drugs. Abafungin is an example of an antifungal drug that contains a thiazole moiety .
Anticancer Applications
Thiazoles have been used in the development of anticancer drugs. Tiazofurin is an example of an anticancer drug that contains a thiazole moiety . Additionally, 1,3,4-substituted-thiadiazole derivatives have shown potent anti-cancer activities against various human cancer cell lines .
Anti-Alzheimer Applications
Thiazoles have been found to exhibit anti-Alzheimer activities . This suggests that thiazoles could potentially be used in the development of drugs for the treatment of Alzheimer’s disease.
Antihypertensive Applications
Thiazoles have been found to exhibit antihypertensive activities . This suggests that thiazoles could potentially be used in the development of drugs for the treatment of hypertension.
Antioxidant Applications
Thiazoles have been found to exhibit antioxidant activities . This suggests that thiazoles could potentially be used in the development of drugs with antioxidant properties.
Hepatoprotective Applications
Thiazoles have been found to exhibit hepatoprotective activities . This suggests that thiazoles could potentially be used in the development of drugs for the treatment of liver diseases.
Mechanism of Action
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For example, some thiazole derivatives have been found to exhibit anti-inflammatory activities, suggesting they may influence pathways related to inflammation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
(2-amino-5-phenyl-1,3-thiazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-10-12-8(6-13)9(14-10)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCDVRVTOVYAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.